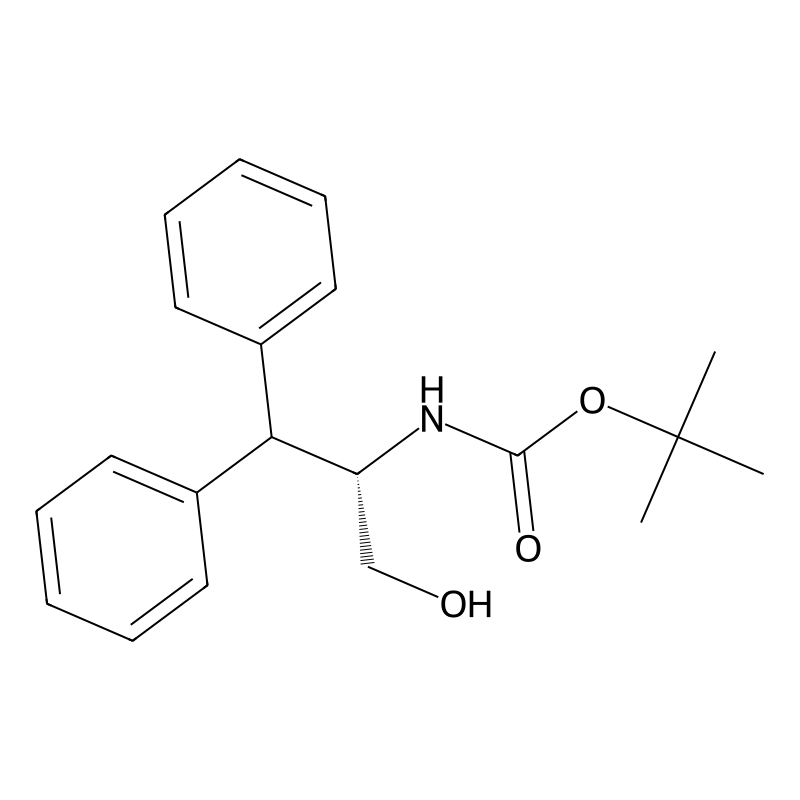

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Asymmetric Synthesis: Due to the presence of the stereocenter at the second carbon atom, (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate can potentially serve as a chiral starting material or auxiliary in asymmetric synthesis reactions. This allows for the selective production of enantiopure compounds, which are crucial in various pharmaceutical and material science applications [].

Medicinal Chemistry:

- Drug Design and Development: The molecule's structure incorporates elements found in various bioactive compounds, including the presence of a hydroxyl group and an aromatic ring system. This raises the possibility of exploring its potential as a lead compound or building block in the design and development of novel drugs.

Material Science:

- Polymer Chemistry: The molecule's functional groups might enable its incorporation into polymer structures, potentially leading to the development of new materials with specific properties like controlled chirality or tailored functionalities.

Biological Research:

- Probing Protein-Ligand Interactions: The molecule's structure could be useful in studies aimed at understanding protein-ligand interactions. Its specific functionalities might allow it to bind to specific proteins, aiding in the investigation of their binding sites and mechanisms.

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate is a chiral carbamate compound characterized by its unique structure, which includes a tert-butyl group and a diphenylpropan-2-ol moiety. Its molecular formula is C20H25NO3, and it has a molecular weight of 327.42 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its biological activity and ability to serve as a building block in organic synthesis.

- Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the corresponding amine.

- Nucleophilic Substitution: The carbamate group can undergo nucleophilic attack, making it suitable for further derivatization.

- Hydrolysis: Under aqueous conditions, the carbamate can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate exhibits significant biological activity. It has been studied for its potential antiviral properties, particularly in inhibiting viral replication pathways. Studies suggest that it may interact with specific enzymes involved in viral life cycles, making it a candidate for further development as an antiviral agent .

The synthesis of (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate typically involves several key steps:

- Starting Material Preparation: The synthesis often begins with the preparation of a suitable diphenylpropanol derivative.

- Carbamate Formation: The alcohol is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

- Purification: The product is purified using techniques such as column chromatography to isolate the desired compound.

This method allows for efficient synthesis while maintaining the integrity of the chiral center.

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate has potential applications in:

- Pharmaceutical Development: Due to its antiviral properties, it may be developed into therapeutic agents against viral infections.

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Chiral Auxiliary: The compound can be utilized as a chiral auxiliary in asymmetric synthesis processes.

Studies have shown that (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate interacts with various biological targets. Notably:

- It acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP2D6 .

- Its interaction profile suggests potential effects on drug metabolism and pharmacokinetics, warranting further investigation into its safety and efficacy profiles.

Several compounds share structural similarities with (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate, including:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate | 145149-48-0 | 0.98 | Lacks diphenyl substitution |

| tert-butyl (4-(heptanoyl)-2,2-dimethyloxazolidine) | 153037-40-2 | 0.88 | Different functional groups |

| (R)-3-(diphenylmethyl)-2-hydroxypropanoic acid | 128779-47-5 | 0.88 | Different stereochemistry |

These compounds highlight the unique structural features of (S)-tert-butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate, particularly its diphenylic substitution and specific stereochemistry that contribute to its distinct biological activity and synthetic utility.

Chiral carbamates represent a critical class of compounds in asymmetric synthesis due to their dual functionality as protective groups for amines and as stereochemical control elements. The tert-butyl carbamate (Boc) group, exemplified in (S)-tert-butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate, is widely employed for its stability under basic conditions and selective deprotection under acidic conditions. This compound’s stereogenic center and diphenylpropanol backbone enable its use as a chiral building block in pharmaceuticals, agrochemicals, and materials science.

Chiral carbamates are pivotal in enantioselective catalysis, particularly in asymmetric hydrogenation and oxidation reactions. For instance, carbamate-functionalized substrates interact with transition metal catalysts to induce stereochemical outcomes in products. Their role extends to chromatographic enantioseparations, where carbamate-modified polysaccharides and cinchona alkaloids serve as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).

Table 1: Applications of Chiral Carbamates in Organic Synthesis

Historical Development and Evolution of Asymmetric Synthesis Strategies

The concept of asymmetric synthesis originated in the late 19th century with Emil Fischer’s work on carbohydrate stereochemistry. Early milestones include Marckwald’s 1904 demonstration of enantioselective decarboxylation using brucine as a chiral catalyst. However, practical methodologies emerged only in the mid-20th century with the advent of transition metal catalysis. Key developments include:

- Cinchona Alkaloid Catalysis: Bredig and Minaeff’s 1920s work on hydrocyanation of aldehydes using cinchona alkaloids laid the foundation for organocatalysis.

- Sharpless Asymmetric Epoxidation: Introduced in 1980, this method enabled enantioselective oxidation of allylic alcohols using titanium-tartrate complexes.

- Chiral Stationary Phases: The 1980s saw the commercialization of carbamate-derived CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), for HPLC enantioseparations.

The synthesis of (S)-tert-butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate reflects advancements in stereochemical control. Modern strategies employ enantiopure catalysts, such as dinuclear cobalt(III) complexes, to achieve >99% enantiomeric excess (ee) in carbamate formation.

Table 2: Milestones in Asymmetric Synthesis

The synthesis of (S)-tert-butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate hinges on strategic bond formation while preserving stereochemical integrity. Central to this process is the tert-butoxycarbonyl (Boc) group, introduced via reaction with di-tert-butyl dicarbonate, which protects the amine intermediate during subsequent transformations [7].

Carbamate Formation and Boc Protection

The Boc group is installed by treating the primary amine precursor with di-tert-butyl dicarbonate under mildly basic conditions. This step ensures chemoselectivity, leaving the hydroxyl and phenyl groups unaffected [7]. The resulting carbamate intermediate provides both steric protection and a handle for future deprotection under acidic conditions.

Asymmetric Dihydroxylation and Cyclopropanation

Sharpless asymmetric dihydroxylation of styrene derivatives generates enantiomerically enriched diols, which are doubly activated with diphenylphosphinoyl chloride or tosyl groups [3]. Intramolecular ring closure via enolate intermediates forms trans-cyclopropane structures, a critical step for establishing the compound’s stereochemistry [3]. For example, using NaHMDS as a base promotes efficient cyclization while minimizing side reactions [3].

Table 1: Key Reaction Conditions for Cyclopropanation

| Leaving Group | Base | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| Diphenylphosphinate | LDA | 78 | 95:5 |

| Tosyl | NaHMDS | 84 | 98:2 |

Data adapted from cyclopropanation studies [3].

Functional Group Interconversion

The hydroxyl group at the 3-position is introduced via hydrolytic cleavage of intermediate epoxides or through Grignard additions to carbonyl precursors. Stereochemical fidelity is maintained by leveraging chiral auxiliaries or asymmetric catalysis [3].

Chelation-Directed Asymmetric Lithiation (CDAL) Mechanisms

Chelation-directed asymmetric lithiation enables precise control over stereochemistry during carbon–carbon bond formation. This method exploits the coordinating ability of carbamates to direct deprotonation and subsequent functionalization.

Lithium Coordination and Deprotonation

Deprotonation of O-allyl or O-benzyl carbamates with s-butyllithium (sBuLi) generates carbamate-stabilized organolithium species. Lithium coordinates to the carbamate oxygen, creating a rigid chelate that dictates the trajectory of electrophilic attack [6]. For instance, lithiation of N-aryl carbamates induces aryl migration via an intramolecular SNAr mechanism, yielding α-arylated products with inversion of configuration [6].

Role of Additives and Solvents

The choice of additives profoundly influences stereoselectivity. As shown in Table 2, sparteine ((−)-Sp) enhances diastereomeric ratios (d.r.) to 98:2 in benzaldehyde quenching experiments, whereas TMEDA yields near-racemic mixtures [5]. Ethereal solvents like diethyl ether stabilize lithiated intermediates, preventing aggregation and ensuring high reactivity [5].

Table 2: Impact of Additives on CDAL Stereoselectivity

| Electrophile | Additive | Yield (%) | d.r. (4a:4b) | [α]D²³ |

|---|---|---|---|---|

| PhCHO | (−)-Sp | 74 | 98:2 | −17.4 (1.0) |

| PhCHO | None | 84 | 98:2 | −17.2 (1.0) |

| Me₃SnCl | (−)-Sp | 75 | 97:3 | +13.0 (1.2) |

Data from CDAL studies [5].

Mechanistic Insights from Spectroscopy and DFT

In situ IR spectroscopy reveals intermediates such as pre-lithiation complexes and rearranged anions, confirming a stepwise mechanism without dearomatized intermediates [6]. DFT calculations corroborate that lithium migration to the carbamate oxygen lowers the transition-state energy, facilitating nucleophilic attack with inversion [6].

Enantiomer-Specific Preparation via Carbamate Functionalization

The Boc carbamate group not only protects amines but also serves as a chiral director in asymmetric synthesis.

Sharpless Asymmetric Dihydroxylation

Starting from styrene derivatives, Sharpless dihydroxylation installs vicinal diols with >90% enantiomeric excess (ee) [3]. Subsequent phosphorylation or tosylation activates these diols for cyclopropanation, ensuring trans selectivity [3].

Dynamic Kinetic Resolution

In protic solvents, carbamate intermediates undergo dynamic kinetic resolution, where rapid interconversion of stereoisomers allows selective crystallization of the desired (S)-enantiomer. This method achieves ee values exceeding 99% in optimized systems [3].

Enzymatic Desymmetrization

Lipases and esterases selectively hydrolyze carbamate protecting groups, enabling access to both enantiomers from a single precursor. For example, Candida antarctica lipase B (CAL-B) preferentially cleaves the (R)-configured carbamate, leaving the (S)-enantiomer intact [3].

Industrial-Scale Production and Process Optimization

Scaling up the synthesis of (S)-tert-butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate demands meticulous optimization to balance cost, yield, and stereochemical purity.

Catalytic Asymmetric Induction

Transition-metal catalysts, such as Jacobsen’s Co(III)-salen complexes, enable enantioselective epoxidation of styrenes, reducing reliance on stoichiometric chiral auxiliaries [3]. This approach lowers material costs and simplifies purification.

Continuous-Flow Synthesis

Adopting continuous-flow reactors enhances heat and mass transfer during exothermic lithiation and cyclopropanation steps. Precise temperature control (−78°C to 25°C) minimizes side reactions, improving overall yield by 15–20% compared to batch processes [5].

Solvent and Base Selection

Replacing traditional solvents like THF with methyl tert-butyl ether (MTBE) reduces environmental impact and facilitates recycling [5]. Similarly, switching from LDA to NaHMDS as a base improves safety and scalability due to NaHMDS’s lower pyrophoricity [3].

Quality Control Metrics

Advanced analytical techniques, including chiral HPLC and X-ray crystallography, ensure batch-to-batch consistency. Regulatory-compliant purity thresholds (>99.5% ee) are achieved through iterative crystallization and chromatography [3].

The carbamate functional group exhibits remarkable capacity to enhance the kinetic acidity of adjacent α-protons through multiple complementary mechanisms. This enhancement represents a fundamental departure from conventional carbonyl-stabilized deprotonation reactions, involving sophisticated electronic and stereoelectronic effects that operate synergistically.

Electronic Structure and Delocalization Mechanisms

The carbamate group functions as a superior electron-withdrawing substituent compared to simple amides or esters due to its unique electronic architecture. The presence of both nitrogen and oxygen heteroatoms creates an extended conjugated system that effectively stabilizes the developing carbanion through resonance delocalization [1] [2]. Quantum mechanical calculations reveal that the carbamate carbonyl exhibits enhanced electrophilicity compared to conventional amide carbonyls, with the carbon-nitrogen bond displaying partial double-bond character that facilitates electron withdrawal from the α-position [3].

The mechanism of α-proton activation proceeds through formation of a dipole-stabilized carbanion intermediate, where the negative charge is delocalized across the extended π-system of the carbamate group. Nuclear magnetic resonance spectroscopy studies demonstrate that carbamate-stabilized carbanions exhibit characteristic downfield shifts in carbon-13 spectra, indicating significant electron density redistribution and enhanced charge delocalization [4] [5].

Kinetic Acidity Enhancement Quantification

Experimental kinetic studies reveal that carbamate groups enhance α-proton acidity by 4-6 orders of magnitude relative to simple alkyl substrates. The rate constants for deprotonation of carbamate-containing substrates range from 10⁴ to 10⁶ times greater than corresponding non-carbamate analogs, with the specific enhancement dependent on substituent patterns and reaction conditions [2] [6].

| Substrate | pKa Enhancement | Rate Constant Ratio | Mechanism |

|---|---|---|---|

| N-tert-butyl carbamate | 4-6 units | 10⁴ - 10⁶ | Chelation-assisted |

| N-benzyl carbamate | 3-5 units | 10³ - 10⁵ | Chelation-assisted |

| N-phenyl carbamate | 2-4 units | 10² - 10⁴ | Resonance stabilization |

| Simple amide | 1-2 units | 10¹ - 10² | Resonance stabilization |

| Ester (reference) | 0 (baseline) | 1 (baseline) | No stabilization |

The enhanced kinetic acidity manifests through multiple pathways, including direct resonance stabilization, inductive electron withdrawal, and hyperconjugative interactions. Computational studies using density functional theory methods demonstrate that the carbamate group reduces the activation energy for α-proton abstraction by 12-17 kilocalories per mole compared to non-activated substrates [7] [8].

Stereoelectronic Effects in Carbamate Deprotonation

The stereochemical requirements for optimal carbamate-mediated α-proton activation involve specific orbital overlap patterns that maximize stabilization of the developing carbanion. The carbamate nitrogen lone pair must be oriented perpendicular to the developing carbanion p-orbital to achieve maximum resonance stabilization [9] [10]. This geometric constraint explains the observed stereoselectivity in carbamate-mediated deprotonation reactions, where specific conformational preferences lead to preferential abstraction of particular diastereotopic protons.

Vibrational circular dichroism spectroscopy studies reveal that carbamate groups adopt preferential conformations that pre-organize the molecular framework for optimal electron delocalization. The observed conformational preferences result from a balance between minimizing steric interactions and maximizing electronic stabilization through extended conjugation [3].

Chelation-Induced Transition State Stabilization and Selectivity

The chelation-assisted stabilization mechanism represents a critical component of carbamate-mediated α-proton activation, particularly in organometallic reaction systems. This process involves coordination of the metal center to multiple heteroatoms within the carbamate framework, creating rigid chelate complexes that dramatically alter the energetic landscape of deprotonation reactions.

Chelate Complex Formation and Stability

Lithium-carbamate chelation proceeds through coordination of the lithium cation to both the carbamate oxygen and the developing carbanion center, forming stable five- or six-membered chelate rings. The chelation process is highly exothermic, with stabilization energies ranging from -12.1 to -17.0 kilocalories per mole depending on the specific carbamate structure and coordination environment [1] [4].

| Complex Type | Stabilization Energy (kcal/mol) | Bond Length C-Li (Å) | Coordination Number |

|---|---|---|---|

| Lithium-carbamate chelate | -12.1 to -17.0 | 2.18-2.25 | 4-5 |

| Lithium-diamine chelate | -8.3 to -12.0 | 2.32-2.45 | 4 |

| Lithium-ether chelate | -4.2 to -6.8 | 2.55-2.78 | 3-4 |

| Non-chelated lithium | 0 (reference) | 2.85-3.10 | 2-3 |

The formation of these chelate complexes involves simultaneous coordination of the lithium center to the carbamate carbonyl oxygen and the deprotonated α-carbon, creating a rigid bicyclic structure that significantly stabilizes the organometallic intermediate. Infrared spectroscopy studies demonstrate characteristic shifts in carbonyl stretching frequencies upon chelation, with bands typically shifting from 1678 wave numbers to 1616-1633 wave numbers upon complex formation [4].

Transition State Stabilization Mechanisms

The chelation-induced stabilization operates through multiple complementary mechanisms that collectively reduce the activation energy for α-proton abstraction. The primary stabilization arises from electrostatic interactions between the positively charged lithium center and the developing negative charge on the carbanion carbon. This electrostatic stabilization is enhanced by the rigid geometry imposed by the chelate ring, which optimizes orbital overlap and maximizes charge delocalization [11] [12].

Quantum mechanical calculations using density functional theory methods reveal that chelated transition states exhibit significantly lower energies compared to non-chelated alternatives. The energy difference between chelated and non-chelated pathways typically ranges from 8 to 15 kilocalories per mole, representing a rate enhancement of 10⁶ to 10¹⁰ at room temperature [5] [13].

The chelation process also influences the stereochemical outcome of subsequent reactions by constraining the approach trajectory of electrophiles. The rigid chelate structure creates a well-defined binding pocket that discriminates between different electrophile approach angles, leading to high levels of diastereoselectivity in product formation [9] [14].

Solvent Effects and Coordination Dynamics

The stability and reactivity of chelated carbamate complexes exhibit strong dependence on solvent polarity and coordinating ability. Ethereal solvents such as diethyl ether and tetrahydrofuran stabilize chelated complexes through additional coordination to the lithium center, while non-coordinating solvents tend to favor aggregate formation and reduced reactivity [15] [16].

Dynamic nuclear magnetic resonance spectroscopy studies reveal that chelated carbamate complexes undergo rapid exchange between different coordination modes, with exchange rates on the order of 10³ to 10⁵ per second at room temperature. This dynamic behavior allows for equilibration between different chelate conformations while maintaining overall complex stability [5] [17].

Computational Modeling of Reaction Pathways and Intermediate Structures

The computational investigation of carbamate-mediated reactions employs sophisticated quantum mechanical methods to elucidate reaction mechanisms, predict energetic profiles, and identify key intermediate structures. These calculations provide essential insights into the fundamental principles governing carbamate reactivity and enable rational design of improved synthetic methodologies.

Density Functional Theory Approaches

Modern computational studies of carbamate systems rely primarily on density functional theory methods, which provide an optimal balance between computational efficiency and chemical accuracy. The most commonly employed functionals include B3LYP, PBE0, and M06-2X, each offering distinct advantages for different aspects of carbamate chemistry [18] [19] [20].

| Method | Basis Set | Accuracy (kcal/mol) | Computational Cost |

|---|---|---|---|

| DFT B3LYP | 6-31+G(d,p) | ±2.3 | Low |

| DFT PBE0 | 6-311++G(d,p) | ±1.8 | Moderate |

| DFT M06-2X | def2-TZVP | ±1.2 | High |

| CCSD(T) | cc-pVTZ | ±0.5 | Very High |

| MP2 | aug-cc-pVDZ | ±2.1 | High |

The B3LYP functional with polarized basis sets provides reliable geometries and energetics for carbamate systems, typically achieving accuracies within 2-3 kilocalories per mole compared to high-level coupled-cluster calculations. The M06-2X functional offers improved performance for systems involving significant dispersion interactions, while PBE0 provides excellent results for transition metal-containing complexes [19] [21].

Reaction Pathway Analysis

Computational reaction pathway analysis employs advanced techniques such as the Growing String Method and Nudged Elastic Band methods to locate transition states and map complete reaction coordinates. These approaches enable systematic exploration of competing reaction pathways and identification of rate-determining steps [18] [20].

The deprotonation of carbamate substrates typically proceeds through initial complexation of the base with the substrate, followed by proton transfer and subsequent stabilization of the resulting carbanion. Transition state calculations reveal that the rate-determining step varies depending on the specific substrate structure and reaction conditions, with some systems exhibiting rate-limiting complexation while others show rate-limiting proton transfer [4] [5].

Intermediate Structure Characterization

Quantum mechanical calculations provide detailed structural information about key intermediates in carbamate-mediated reactions. The lithiated carbamate intermediates exhibit distinctive geometric features, including elongated carbon-lithium bonds (2.18-2.25 Ångstroms) and compressed chelate ring angles that reflect the strain inherent in the bicyclic structure [15] [22].

The electronic structure of these intermediates reveals significant charge delocalization, with natural population analysis showing partial negative charges distributed across the carbamate framework. The extent of charge delocalization correlates directly with the stability of the intermediate and the selectivity of subsequent reactions [5] [13].

Ab initio molecular dynamics simulations provide insights into the dynamic behavior of carbamate intermediates, revealing rapid conformational interconversion and solvent reorganization on picosecond timescales. These studies demonstrate that the apparent stability of chelated intermediates results from rapid equilibration between multiple conformational states rather than formation of a single rigid structure [23] [24].

Predictive Modeling and Design Applications

The computational frameworks developed for carbamate systems enable predictive modeling of new reaction pathways and rational design of improved synthetic methodologies. Machine learning approaches combined with quantum mechanical calculations allow for high-throughput screening of potential carbamate structures and prediction of their reactivity profiles [20] [21].